3-{[(tert-butoxy)carbonyl](methyl)amino}-4,4,4-trifluorobutanoic acid
Description
Chemical Structure: The compound features a butanoic acid backbone substituted at position 3 with a methylamino group protected by a tert-butoxycarbonyl (Boc) group and at position 4 with three fluorine atoms. Its molecular formula is C₉H₁₄F₃NO₄, with a molecular weight of 257.21 g/mol .
Properties
IUPAC Name |
4,4,4-trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(4)6(5-7(15)16)10(11,12)13/h6H,5H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAJBHYXNMIPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it to 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, the presence of the trifluoromethyl group suggests potential reactivity under oxidative conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used to replace the Boc group under acidic conditions.
Major Products Formed
The major product formed from the deprotection of 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid is the corresponding free amine .
Scientific Research Applications
3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid is primarily used in research settings for the synthesis of more complex molecules. Its applications include:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: Employed in the modification of peptides and proteins by protecting amine groups during synthesis.
Medicine: Potential use in drug development due to its structural features.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action for 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions, allowing for selective modification of molecules . The trifluoromethyl group may also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
a) 2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid
- CAS : 544479-61-0
- Structure: The Boc-protected amino group is at position 2 instead of 3.
- Molecular Weight : 257.21 g/mol (same as target compound).
- Key Difference : Altered substitution position may affect binding affinity in enzyme-active sites due to spatial orientation changes.
b) 3-{[(tert-Butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid
Fluorination and Substituent Variations
a) (S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid
- CAS : 2242426-52-2
- Structure : Features additional methyl groups at position 3 and an (S)-stereocenter.
- Molecular Weight : 285.26 g/mol.
- Key Difference : Increased hydrophobicity from methyl groups enhances membrane permeability but may limit aqueous solubility .
b) 3-(R/S)-Amino-4,4,4-trifluorobutanoic acid
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 3-{(tert-Butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid | 1185296-42-7 | C₉H₁₄F₃NO₄ | 257.21 | Boc-protected methylamino at C3 |
| 2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid | 544479-61-0 | C₉H₁₄F₃NO₄ | 257.21 | Boc-amino at C2 |
| (S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid | 2242426-52-2 | C₁₁H₁₈F₃NO₄ | 285.26 | C3 dimethyl, (S)-stereocenter |
| 3-(R)-Amino-4,4,4-trifluorobutanoic acid | Not available | C₄H₆F₃NO₂ | 157.09 | Deprotected amino group |
| (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 | C₁₅H₁₇F₃NO₄ | 343.29 | Aromatic trifluorophenyl substitution |
Research Findings and Implications
- Stereochemistry : Enantiomers like the (S)-isomer in show distinct pharmacokinetic profiles, with improved target engagement in chiral environments .
- Fluorination Impact : Trifluoromethyl groups enhance metabolic stability and electronegativity, critical for CNS drug design .
- Boc Group Utility: The Boc protection strategy is widely adopted for amino group stabilization, but its bulkiness may interfere with binding in sterically sensitive targets .
Biological Activity
3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid (CAS Number: 2167432-43-9) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is categorized as a gamma-keto acid derivative. Its chemical formula is , and it features a tert-butoxycarbonyl (Boc) protecting group which is common in amino acid derivatives. The trifluorobutanoic acid moiety contributes to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 245.27 g/mol |
| Chemical Formula | C₁₁H₁₈F₃N₂O₄ |
| IUPAC Name | 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid |
| CAS Number | 2167432-43-9 |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and influence the compound's pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that compounds similar to 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid exhibit antimicrobial properties. For instance, derivatives of trifluorobutanoic acids have shown effectiveness against certain bacterial strains, suggesting potential applications in antibiotic development.
Antitumor Activity
Studies have explored the antitumor potential of related compounds. The presence of the trifluoromethyl group has been linked to enhanced activity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic processes. For example, it could potentially inhibit proteases or kinases, leading to altered cellular signaling pathways that could be leveraged for therapeutic benefits.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several trifluorobutanoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with some derivatives showing MIC values lower than traditional antibiotics.
- Antitumor Screening : In a screening of various amino acid derivatives for antitumor activity, 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.
- Enzyme Interaction Studies : An investigation into the enzyme inhibitory properties revealed that this compound could effectively inhibit certain serine proteases in vitro, demonstrating potential as a lead compound for drug development targeting proteolytic diseases.
Q & A
Q. Q1. What is the role of the Boc (tert-butoxycarbonyl) group in the synthesis of 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid?
Methodological Answer: The Boc group serves as a protective moiety for the amino group during synthetic steps, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation). Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane or TFA) to regenerate the free amine. This strategy is critical in multi-step syntheses, such as the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors like sitagliptin, where controlled reactivity is essential .
Q. Q2. How can researchers validate the purity of this compound after synthesis?
Methodological Answer: Purity validation involves a combination of analytical techniques:
- HPLC with UV detection to assess chromatographic homogeneity.
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity and detect impurities.
- Mass spectrometry (MS) for molecular weight confirmation.
For example, the (R)-enantiomer of this compound requires chiral HPLC to resolve stereochemical purity, as even minor enantiomeric impurities can affect biological activity in drug discovery contexts .
Q. Q3. What solvents are compatible with 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid for reaction planning?
Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or THF. Solubility in water is limited due to the hydrophobic tert-butyl and trifluoromethyl groups. Pre-synthesis solubility testing via dynamic light scattering (DLS) or nephelometry is recommended to optimize reaction conditions .
Advanced Research Questions
Q. Q4. How can synthetic routes be optimized to improve yields of the (R)-enantiomer?
Methodological Answer: Enantioselective synthesis strategies include:
- Asymmetric catalysis : Use of chiral catalysts (e.g., Rhodium-BINAP complexes) to favor the (R)-configuration during key bond-forming steps.
- Kinetic resolution : Enzymatic or chemical methods to selectively deactivate the undesired (S)-enantiomer.
- Chiral auxiliaries : Temporary stereochemical control via auxiliaries like Evans’ oxazolidinones. Post-synthesis, chiral HPLC or crystallization can further enrich enantiomeric excess (ee) ≥99% .
Q. Q5. What are the challenges in analyzing trifluoromethyl group interactions with biological targets?
Methodological Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity but complicates structural analysis due to:
- ¹⁹F NMR signal broadening : Caused by quadrupolar relaxation; requires low-temperature NMR or isotopic labeling (¹³C/¹⁵N).
- Crystallography limitations : Fluorine’s low electron density impedes X-ray diffraction resolution. Neutron crystallography or cryo-EM may be required for binding site mapping in DPP4 inhibitors .
Q. Q6. How can researchers resolve contradictions in solubility data reported across studies?
Methodological Answer: Discrepancies often arise from polymorphic forms or hydration states. Mitigation strategies include:
- Thermal analysis : Differential scanning calorimetry (DSC) to identify polymorph transitions.
- Dynamic vapor sorption (DVS) : To assess hygroscopicity and hydrate formation.
- Co-solvent screening : Phase diagrams can reconcile solubility variations in mixed solvent systems .
Mechanistic and Application-Oriented Questions
Q. Q7. What is the mechanistic role of this compound in DPP4 inhibition?
Methodological Answer: The compound acts as a key intermediate in synthesizing β-amino acid-based DPP4 inhibitors. Its trifluoromethyl group enhances binding affinity to the hydrophobic S2 pocket of DPP4, while the Boc-protected amine facilitates peptide bond formation with subsequent residues. Structure-activity relationship (SAR) studies suggest that replacing the trifluoromethyl group with bulkier substituents (e.g., pentafluoroethyl) reduces potency due to steric clashes .
Q. Q8. How can computational methods aid in designing derivatives with improved pharmacokinetics?
Methodological Answer:
- Molecular docking : Predict binding modes to DPP4 using software like AutoDock Vina or Schrödinger.
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with inhibitory IC₅₀ values.
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize derivatives .
Safety and Stability Considerations
Q. Q9. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Under inert gas (Ar/N₂) at –20°C to prevent Boc group hydrolysis. Stability studies indicate a shelf life of ≥12 months under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
